molecular formula C8H7NO5 B8784012 2-(2-Hydroxy-4-nitrophenyl)acetic acid

2-(2-Hydroxy-4-nitrophenyl)acetic acid

Cat. No. B8784012
M. Wt: 197.14 g/mol
InChI Key: CTTYVUAQIUJFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-4-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxy-4-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxy-4-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Hydroxy-4-nitrophenyl)acetic acid

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

2-(2-hydroxy-4-nitrophenyl)acetic acid

InChI

InChI=1S/C8H7NO5/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)

InChI Key

CTTYVUAQIUJFTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of o-hydroxy phenylacetic acid (15.0 g, 0.099 mol) in H2O (39 mL) at 0° C. was added a solution of nitric acid (12 mL of 65% in 8 mL H2O) slowly via pipette. The solution was stirred for an additional 1.5 h at 0° C. The mixture was then warmed to ambient temperature and allowed to stir for an additional 0.5 h. The heterogenous solution was poured over ice (10 g) and filtered to remove the insoluble ortho-nitro isomer. The reddish solution was concentrated under reduced pressure, and the thick residue was redissolved in 6N HCl and filtered through celite. The solvent was again removed under reduced pressure to provide the desired 2-hydroxy-4-nitro-phenylacetic acid as a light, brownish-red solid (40% yield). The product (IV-a) was used in the next step without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Yield
40%

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